Home > Products > Screening Compounds P141745 > 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine -

7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-4761827
CAS Number:
Molecular Formula: C23H21N5
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) []. It demonstrated efficacy in preclinical models by increasing cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuating MK-801-induced episodic memory deficits [].

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine. The presence of diverse substituents at the 3, 5, and 6 positions of the pyrazolo[1,5-a]pyrimidine core highlights the potential for modification and exploration of structure-activity relationships within this chemical class []. This suggests both compounds belong to a larger family of pyrazolo[1,5-a]pyrimidine derivatives with potential therapeutic applications.

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: This compound demonstrated a pronounced, dose-dependent vasodilator effect in a study evaluating the biological activity of pyrazolo[1,5-a][1,3,5]triazine derivatives []. This suggests its potential as a candidate for the development of new vasodilator drugs.

2-Dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: Similar to the previous compound, this derivative also exhibited significant dose-dependent vasodilator activity, highlighting its potential as a vasodilator drug candidate [].

Relevance: This compound shares the same core structure as 2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and also differs from 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine in the fused heterocycle ([1,3,5]triazine vs. pyrimidine) []. The similar biological activity and structural features suggest a potential relationship between the pyrazolo[1,5-a][1,3,5]triazine class and the target compound.

6-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines

Compound Description: This represents a series of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives synthesized and characterized using a four-step procedure starting with 2-hydroxyacetophenone [].

Relevance: These derivatives share the pyrazolo[1,5-a]pyrimidine core with 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine, emphasizing the importance of this scaffold in medicinal chemistry []. The presence of the thioether linker and the 1,3,4-thiadiazole moiety in the 6-position introduces additional structural diversity and highlights potential areas for further exploration related to the target compound.

5-Phenyl-6-[(1,3,4-thiadiazol-2-yl)sulfanyl]imidazo[1,2-a]pyrimidines

Compound Description: This series of novel disubstituted imidazo[1,2-a]pyrimidines was synthesized and characterized alongside the 6-[(1,3,4-Thiadiazol-2-yl)sulfanyl]-7-phenylpyrazolo[1,5-a]pyrimidines, utilizing the same starting material and a similar synthetic strategy [].

Relevance: Although structurally distinct from 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine due to the imidazo[1,2-a]pyrimidine core, the presence of the same thioether linker and 1,3,4-thiadiazole substituent at the 6-position suggests a potential connection in terms of their chemical properties and potential applications [].

2-Phenyl-3-[(1,3,4-thiadiazol-2-yl)sulfanyl]pyrimido[1,2-a]benzimidazoles

Compound Description: This series represents another set of novel disubstituted compounds, specifically pyrimido[1,2-a]benzimidazoles, synthesized and characterized alongside the previously mentioned series [].

Relevance: While these compounds differ from 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine due to their pyrimido[1,2-a]benzimidazole core, the shared presence of the thioether linker and 1,3,4-thiadiazole substituent at the 3-position suggests a potential link in their design and potential biological activities [].

5-{[(4-methoxy-phenyl)carbamoyl]amino}-(2-furan-2-yl)-8-methyl-8H-pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This derivative displayed potent antagonism towards the A3 adenosine receptor (hA3Ki = 15nM) with good selectivity, making it the most promising compound within its series [].

Relevance: While this compound differs from 7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine in its core structure (pyrrolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine vs pyrazolo[1,5-a]pyrimidine), its development was part of a study exploring modifications to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidine nucleus []. The research focused on identifying new A2A and A3 adenosine receptors antagonists, indicating a shared area of medicinal chemistry interest and potential overlap in their biological targets, despite structural differences.

Properties

Product Name

7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

IUPAC Name

7-(benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C23H21N5

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C23H21N5/c1-3-9-18-14-21(27-15-24-19-12-7-8-13-20(19)27)28-23(25-18)22(16(2)26-28)17-10-5-4-6-11-17/h4-8,10-15H,3,9H2,1-2H3

InChI Key

BLBCZCMRKDPTHB-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C)C5=CC=CC=C5

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.